molecular formula C25H20FNO4 B2513728 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid CAS No. 2260936-24-9

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Cat. No. B2513728
CAS RN: 2260936-24-9
M. Wt: 417.436
InChI Key: RXSKTZMHWBVXFM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, condensed formula, or using 3D molecular modeling .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at a molecular level .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Fluorescent Probes for Zinc Ion Determination

Research on fluorescent sensors based on 8-aminoquinoline and its derivatives, such as 8-amidoquinoline, highlights the potential for designing fluorescent chemosensors for zinc analysis in environmental and biological applications. These compounds, with modifications to improve water solubility and cell membrane permeability, show promise as functional receptors for zinc ions due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological studies (Nur Syamimi Mohamad et al., 2021).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives have been identified for their less known biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour activities among others. This knowledge serves as a reference for global researchers and medicinal chemists in developing novel inhibitors for pharmacotherapeutic applications, suggesting a pathway for the exploration of similar compounds in drug development (K. Danao et al., 2021).

Fluorinated Alternatives in Environmental Science

The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) in various industrial and commercial applications underscores the ongoing interest in understanding the environmental impact of fluorinated compounds. Such research is crucial for risk assessment and management of these chemicals, indicating a potential research area for environmental science and toxicology (Zhanyun Wang et al., 2013).

Carboxylic Acid Bioisosteres in Drug Design

Investigations into carboxylic acid bioisosteres, including the exploration of novel carboxylic acid substitutes, highlight the importance of such compounds in enhancing the pharmacological profiles of drugs. This research direction emphasizes the innovation required in modern drug design to overcome challenges associated with carboxylic acid-containing drugs, such as toxicity and metabolic stability issues (C. Horgan & Timothy P. O’ Sullivan, 2021).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action in the body is studied. This can involve various biochemical and biophysical techniques .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-23-10-9-20(24(28)29)19-11-12-27(13-21(19)23)25(30)31-14-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-10,22H,11-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKTZMHWBVXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(C=CC(=C21)C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

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